2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-methoxyphenyl group at the 2-position and a saturated bicyclic system (4H,6H,7H,8H,9H). Safety guidelines emphasize its handling precautions, including personal protective equipment and protocols for spills or exposure .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-7-5-11(6-8-12)13-10-15(18)17-9-3-2-4-14(17)16-13/h5-8,10H,2-4,9H2,1H3 |
InChI Key |
JNRXSPBSOWRVIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves a multicomponent reaction. This method typically includes the use of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes . The reaction is carried out under moderate to good yields, and the structure of the resulting pyridopyrimidine derivatives is confirmed by spectral methods.
Another method involves a CuI-catalyzed synthesis through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions. This process is conducted at 130°C in DMF, allowing for the practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the multicomponent reaction and CuI-catalyzed synthesis mentioned above can be scaled up for industrial applications. These methods offer high atom economy and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antitumor, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of agrochemicals and materials science applications.
Mechanism of Action
The exact mechanism of action for 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is not well-documented. like other pyridopyrimidine derivatives, it is likely to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Core Structure Variations
The pyrido[1,2-a]pyrimidin-4-one scaffold is shared across analogs, but substituents modulate properties:
- Risperidone (): Contains a benzisoxazole-piperidine substituent, conferring atypical antipsychotic activity via dual 5-HT/D2 receptor antagonism. The absence of a methoxyphenyl group in Risperidone highlights the critical role of substituents in CNS targeting .
- Halogenated Derivatives (): 3-Chloro- and 3-bromo-substituted analogs exhibit altered reactivity and stability. For example, 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (mp 159–160°C) has a higher melting point than the methoxyphenyl analog, likely due to stronger intermolecular forces .
Substituent Effects on Bioactivity
- Halogens : Chloro or bromo substituents (e.g., 3-chloro derivatives) increase molecular weight and polarizability, possibly enhancing binding to hydrophobic pockets in enzymes or receptors .
- Methyl Groups : 7-Methyl-substituted analogs () show improved metabolic stability by blocking oxidative degradation sites, a feature absent in the unmethylated target compound .
Data Table: Key Properties of Selected Analogs
Biological Activity
2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. Its unique structure and substituents suggest significant potential for various biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.30 g/mol
- CAS Number : 2060029-28-7
The compound features a methoxyphenyl group at the 2-position and a pyrido ring system that contributes to its biological properties. The methoxy substitution enhances its stability and reactivity compared to similar compounds.
Biological Activity Overview
Research indicates that 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exhibits significant biological activities primarily through its interactions with various molecular targets involved in inflammatory pathways.
The compound has been shown to:
- Inhibit cyclooxygenase enzymes (COX) involved in the inflammatory response.
- Interact with tumor necrosis factor-alpha (TNF-α), suggesting potential applications in anti-inflammatory therapies.
These interactions imply that the compound could be effective in managing conditions characterized by excessive inflammation.
In Vitro Studies
A study demonstrated that 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one exhibited cytotoxic effects against various cancer cell lines. The compound showed:
- IC50 values indicating effective growth inhibition:
- MDA-MB-231 (breast cancer): IC50 2.43–7.84 μM
- HepG2 (liver cancer): IC50 4.98–14.65 μM
These findings suggest that the compound may possess anticancer properties worth further investigation.
Anti-inflammatory Activity
The compound's ability to inhibit key inflammatory mediators positions it as a candidate for treating chronic inflammatory diseases. In animal models:
- It demonstrated a dose-dependent reduction in paw edema induced by carrageenan and human leukocyte elastase (HLE), indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one within its chemical family:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one | Methoxy group at the 2-position | Exhibits distinct electronic properties due to methoxy substitution |
| 7-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one | Methyl group at the 7-position | Potentially different biological activity due to propyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
